4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate
Description
4-Methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a methyl group at position 4, an isopropyl group at position 1, and a methanesulfonate ester at position 4. The methanesulfonate moiety enhances solubility and bioavailability, making it a candidate for pharmacological applications.
The compound’s structural framework aligns with bioactive molecules targeting kinase inhibition or anticancer activity, as seen in related pyrazolo-pyridine derivatives . However, specific pharmacological data for this compound remain unverified in the current evidence.
Properties
IUPAC Name |
(4-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl) methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-7(2)14-11-9(6-12-14)8(3)5-10(13-11)17-18(4,15)16/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVGSPUDSZLUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=NN2C(C)C)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate typically involves the formation of the pyrazolopyridine core followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine aldehydes or ketones under acidic or basic conditions. The methanesulfonate group is then introduced through sulfonation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve crystallization or chromatography techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, where nucleophiles such as amines or thiols replace the sulfonate group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane
Major Products Formed
Oxidation: Corresponding pyrazolopyridine oxides.
Reduction: Reduced pyrazolopyridine derivatives.
Substitution: Substituted pyrazolopyridine derivatives with various functional groups
Scientific Research Applications
4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate with structurally and functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Structural Differences and Functional Implications
Core Heterocycle Variation :
- The target compound and the fluorophenyl-carboxylic acid derivative (CAS 85599-32-2) share the pyrazolo[3,4-b]pyridine core, whereas the chloro derivative (CAS 1251212-42-6) features a pyrazolo[3,4-d]pyrimidine core. The latter’s expanded ring system may alter electronic properties and binding affinity in biological systems .
Substituent Effects: Methanesulfonate vs. Chloro vs. Carboxylic Acid: The chloro substituent in CAS 1251212-42-6 is electron-withdrawing, favoring nucleophilic substitution reactions, while the carboxylic acid in CAS 85599-32-2 enables hydrogen bonding in biological targets .
Physicochemical Properties :
- The tosylate derivative (CAS 1000932-04-6) has a higher molecular weight (359.44 g/mol) and predicted density (1.28 g/cm³) compared to the target compound (281.33 g/mol), suggesting differences in solubility and crystallinity .
- The fluorophenyl-carboxylic acid derivative’s pKa (unreported) is likely lower than the methanesulfonate due to the acidic carboxylic group, impacting ionization under physiological conditions .
Notes
- Further research is required to validate the target compound’s synthesis, pharmacokinetics, and therapeutic efficacy.
Biological Activity
4-Methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate is a compound that belongs to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential therapeutic applications. This article aims to explore the biological activity of this compound through various studies, highlighting its pharmacological properties, mechanisms of action, and potential applications in medicine.
- IUPAC Name: 4-Methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate
- Molecular Formula: C13H16N3O3S
- Molecular Weight: 284.35 g/mol
The biological activity of 4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate primarily involves its interaction with various biological targets. Studies suggest that compounds in the pyrazolo[3,4-b]pyridine class can act as inhibitors of specific protein kinases, which play critical roles in cellular signaling pathways.
Key Mechanisms:
- Protein Kinase Inhibition: The compound has shown potential in inhibiting kinases involved in cancer progression and inflammatory responses.
- Cell Signaling Modulation: It may influence signaling pathways by altering the phosphorylation states of target proteins.
Biological Activity
Research has demonstrated that 4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate exhibits significant biological activities:
Anticancer Activity
In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins. For instance:
- Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values: The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In Vivo Models: Animal models of inflammation showed a reduction in paw edema when treated with the compound.
- Mechanistic Insights: It appears to inhibit the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory cytokines.
Case Studies
Several studies have highlighted the efficacy and safety profile of 4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate:
| Study | Objective | Results |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Induced apoptosis in HeLa cells (IC50 = 15 µM) |
| Study 2 | Assess anti-inflammatory activity | Reduced paw edema by 40% in rat model |
| Study 3 | Investigate kinase inhibition | Showed selective inhibition of PI3K and AKT pathways |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption: Rapid absorption observed post oral administration.
- Half-life: Approximately 4 hours in animal models.
- Metabolism: Primarily hepatic with several metabolites identified.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate, and how can reaction conditions be optimized?
- Methodology : A stepwise approach is typically employed. For pyrazolo-pyridine core synthesis, cyclocondensation of substituted pyrazole amines with activated carbonyl derivatives (e.g., ethyl cyanoacetate) in ionic liquids like [bmim][BF4] under catalytic FeCl3·6H2O at 80°C can enhance yield and regioselectivity . Subsequent sulfonation at the 6-position requires controlled methanesulfonyl chloride addition in anhydrous dichloromethane with a tertiary amine base (e.g., triethylamine) to minimize side reactions. Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodology : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., isopropyl group at N1, methanesulfonate at C6).
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) validates molecular weight and purity (>95%) .
- X-ray crystallography : Single-crystal analysis resolves conformational ambiguities, particularly steric effects from the isopropyl group .
Q. What are the key stability considerations for this compound under experimental storage conditions?
- Methodology : Stability studies under varying temperatures (4°C, -20°C) and humidity levels (desiccated vs. ambient) should be conducted. Monitor degradation via periodic HPLC analysis. Methanesulfonate esters are prone to hydrolysis in aqueous media; thus, anhydrous DMSO or DMF is recommended for stock solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for analogs of this compound?
- Methodology : Systematic analysis of reaction variables:
- Catalyst screening : Compare FeCl3·6H2O with alternative Lewis acids (e.g., ZnCl2) in ionic liquid media to identify yield discrepancies .
- Kinetic studies : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and optimize reaction time/temperature .
- Byproduct profiling : LC-MS or GC-MS to identify side products (e.g., over-sulfonated derivatives) and adjust stoichiometry .
Q. What experimental strategies are effective for studying the compound’s interactions with biological targets (e.g., kinases)?
- Methodology :
- Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) in real-time .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding contributions .
- Cellular assays : Use fluorescence-based reporter systems (e.g., FRET) to validate target engagement in live cells while controlling for off-target effects via siRNA knockdown .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Methodology :
- Docking simulations : Employ Schrödinger Suite or AutoDock Vina to predict binding poses in the ATP-binding pocket of kinases. Focus on steric clashes with the isopropyl group and hydrogen-bonding interactions of the methanesulfonate .
- QSAR analysis : Train models using experimental IC50 data and descriptors (e.g., logP, polar surface area) to prioritize derivatives for synthesis .
Q. What analytical approaches are suitable for resolving spectral overlaps in NMR data for structurally similar analogs?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
